

# Application Notes and Protocols: The Role of Ligand CCL25 in Disease Models

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## Compound of Interest

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These application notes provide a comprehensive overview of the role of Chemokine (C-C motif) Ligand 25 (CCL25), also known as Thymus-Expressed Chemokine (TECK), in various disease models. The information presented herein is intended to guide researchers in designing and conducting experiments to investigate the CCL25/CCR9 signaling axis.

## Introduction to CCL25

CCL25 is a small cytokine belonging to the CC chemokine family. It acts as the sole ligand for the G protein-coupled receptor CCR9.[1] The CCL25/CCR9 axis is a critical regulator of immune cell trafficking, particularly of T cells, to the small intestine and thymus under normal physiological conditions.[2] Dysregulation of this signaling pathway has been implicated in the pathogenesis of several inflammatory diseases and various forms of cancer, making it a promising target for therapeutic intervention.[3][4]

## Application in Disease Models

The CCL25/CCR9 signaling pathway is a key player in the progression of several inflammatory and oncological conditions.

### Inflammatory Diseases

**Rheumatoid Arthritis (RA):** In RA, CCL25 is found at elevated levels in the synovial fluid and is released by fibroblasts and macrophages.[5] It promotes the infiltration of monocytes and

fibroblasts into the synovium and stimulates the production of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$ .[\[3\]](#)[\[5\]](#) Blocking the CCL25/CCR9 interaction has been shown to suppress collagen-induced arthritis in mouse models.[\[3\]](#)

Inflammatory Bowel Disease (IBD): While constitutively expressed in the small intestine, CCL25 expression is significantly upregulated in the inflamed colon of patients with colitis and correlates with disease severity.[\[6\]](#) The CCL25/CCR9 axis is involved in the recruitment of effector T cells to the inflamed gut mucosa.[\[6\]](#)[\[7\]](#) Studies in mouse models of colitis have shown that the absence of CCL25 or CCR9 can exacerbate the disease, suggesting a complex regulatory role in intestinal inflammation.[\[8\]](#)

## Cancer

The CCL25/CCR9 axis is implicated in promoting tumor growth, metastasis, and chemoresistance in a variety of cancers.

Non-Small Cell Lung Cancer (NSCLC): High expression of CCL25 and CCR9 is associated with tumor metastasis and poor survival in NSCLC patients.[\[9\]](#) The interaction of CCL25 with CCR9 on NSCLC cells promotes cell migration and invasion by upregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[\[9\]](#) Furthermore, this signaling pathway suppresses apoptosis in lung cancer cells by activating the PI3K/Akt pathway.[\[10\]](#)

Prostate Cancer: Prostate cancer cells express functional CCR9, and its interaction with CCL25 activates anti-apoptotic pathways, promoting cell survival.[\[11\]](#) Blockade of the CCL25/CCR9 axis has been shown to enhance the cytotoxic effects of chemotherapeutic agents like etoposide in both in vitro and in vivo models.[\[11\]](#)

Breast Cancer: The CCL25/CCR9 signaling pathway provides a survival advantage to breast cancer cells and can inhibit cisplatin-induced apoptosis.[\[1\]](#) It is also involved in the metastasis of breast cancer cells.[\[1\]](#)

Other Cancers: The CCL25/CCR9 axis has also been implicated in the pathogenesis of melanoma, leukemia, ovarian cancer, and hepatocellular carcinoma, primarily by promoting cell migration, invasion, and survival.[\[1\]](#)[\[4\]](#)[\[12\]](#) Interestingly, in colorectal cancer, while CCL25 can

stimulate proliferation, it has also been shown to inhibit invasion and metastasis in early-stage disease.[13]

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on CCL25 in disease models.

In Vitro Application	Cell Type	Concentration	Effect	Reference
Chemotaxis/Migration Assay	Non-Small Cell Lung Cancer Cells (A549, SK-MES-1)	100 ng/mL	Increased migration and invasion	[9]
Porcine Mesenchymal Stromal Cells	1000 nmol/L	Significant cell migration	[14]	
Human Peripheral Blood Mononuclear Cells (PBMCs)	500-1000 nM	Increased migration of CD4+ T-cells and macrophages	[15]	
Cytokine Induction	Human PBMCs	10, 100, 750 nM	Dose-dependent increase in IL-8 secretion	[15]
Apoptosis Inhibition	Non-Small Cell Lung Cancer Cells	Not specified	Suppression of apoptosis	[10]
Prostate Cancer Cells (PC3, LNCaP)	Not specified	Increased activity of anti-apoptotic proteins	[11]	

In Vivo Application	Disease Model	Animal Model	Treatment	Dosage	Effect	Reference
Sjögren's Syndrome	NOD.H2h4 mice	Anti-CCL25 monoclonal antibody	20 µg per dose, three times a week for 12 weeks (intraperitoneal)	Did not significantly alter lymphocytic infiltration in salivary glands	[16]	
Sepsis-Induced Acute Lung Injury	C57BL/6 mice (cecal ligation and puncture model)	Anti-CCL25 antibody	Not specified	Reduced inflammatory cytokine expression and alleviated lung tissue damage	[17]	
Prostate Cancer	Tumor xenograft models	Anti-CCR9 antibody and/or etoposide	Not specified	Enhanced efficacy of etoposide	[11]	

## Experimental Protocols

### In Vitro Chemotaxis (Transwell Migration) Assay

This protocol is designed to assess the chemotactic effect of CCL25 on CCR9-expressing cells.

Materials:

- CCR9-expressing cells (e.g., T-cell lines, cancer cell lines)
- Serum-free cell culture medium
- Recombinant CCL25

- Transwell inserts (e.g., 8  $\mu$ m pore size)
- 24-well plates
- Fixation and staining reagents (e.g., methanol, crystal violet)
- Microscope

#### Protocol:

- Cell Preparation: Culture CCR9-expressing cells to 70-80% confluency. Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration. Harvest and resuspend the cells in serum-free medium at a concentration of  $1 \times 10^6$  cells/mL.
- Assay Setup:
  - Add 600  $\mu$ L of serum-free medium containing the desired concentration of CCL25 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.<sup>[9]</sup> Include a negative control well with serum-free medium only.
  - Carefully place the transwell inserts into the wells.
  - Add 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-24 hours. The optimal incubation time should be determined empirically for each cell type.
- Quantification of Migrated Cells:
  - After incubation, remove the transwell inserts.
  - Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
  - Stain the cells with 0.5% crystal violet for 15 minutes.

- Wash the inserts with water and allow them to air dry.
- Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

## In Vivo Administration of Anti-CCL25 Antibody in a Mouse Model

This protocol provides a general guideline for the systemic administration of a CCL25 neutralizing antibody in a mouse disease model.

### Materials:

- Disease model mice (e.g., NOD.H2h4 for Sjögren's syndrome)
- Anti-CCL25 monoclonal antibody
- Isotype control antibody
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles for intraperitoneal injection

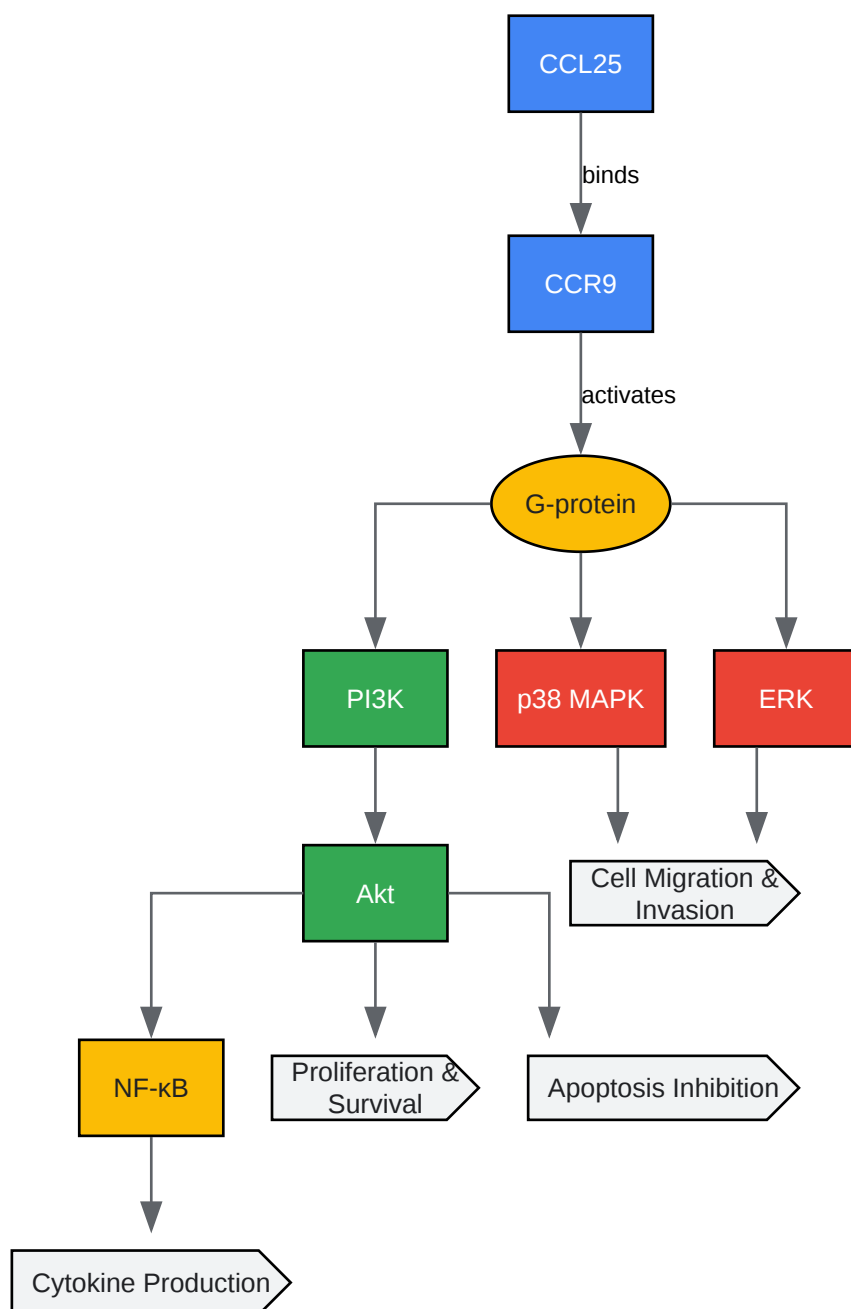
### Protocol:

- **Animal Acclimatization:** Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
- **Treatment Groups:** Divide the mice into at least three groups: anti-CCL25 antibody, isotype control antibody, and vehicle control (PBS).
- **Antibody Preparation:** Dilute the anti-CCL25 and isotype control antibodies to the desired concentration in sterile PBS. A typical dose is 20 µg per mouse.[\[16\]](#)
- **Administration:** Administer the prepared solutions via intraperitoneal injection. The injection volume is typically 100-200 µL. The frequency of administration will depend on the half-life of the antibody and the experimental design (e.g., three times per week).[\[16\]](#)

- **Monitoring:** Monitor the mice regularly for changes in body weight, clinical signs of disease, and overall health.
- **Endpoint Analysis:** At the end of the study, collect tissues and/or blood for analysis (e.g., histology, flow cytometry, cytokine analysis) to evaluate the therapeutic effect of the CCL25 blockade.

## Visualizations

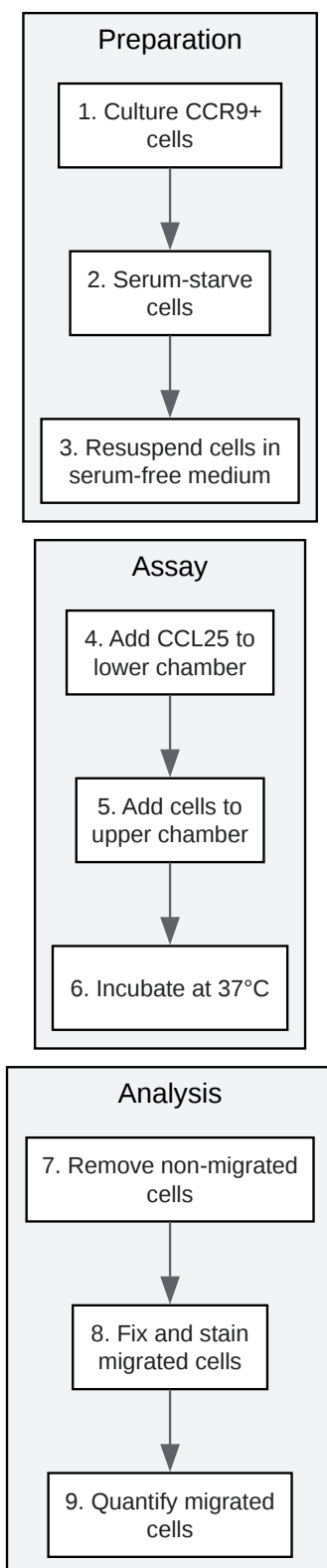
### Signaling Pathways and Experimental Workflows



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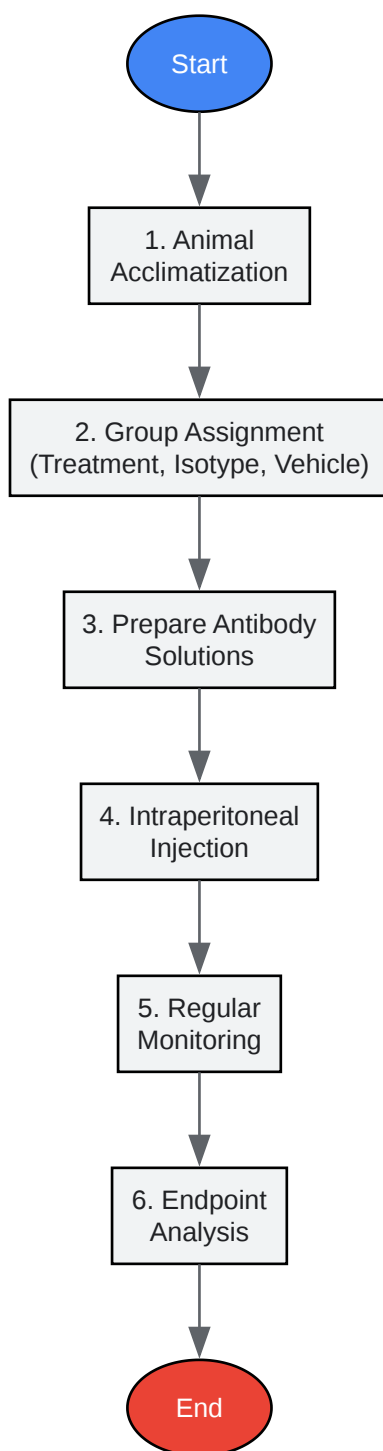
Caption: CCL25/CCR9 Signaling Pathways.





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Caption: Transwell Migration Assay Workflow.



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Caption: In Vivo Antibody Treatment Workflow.

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